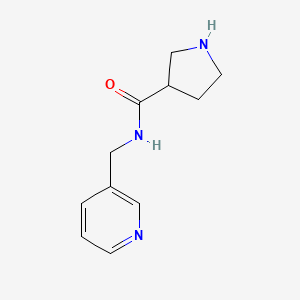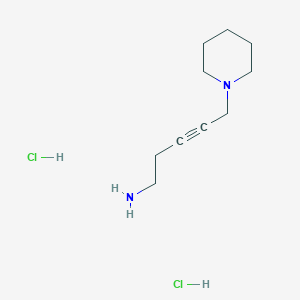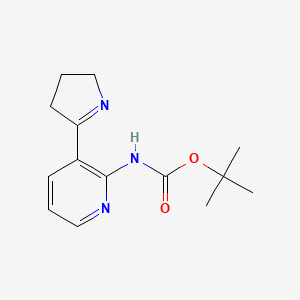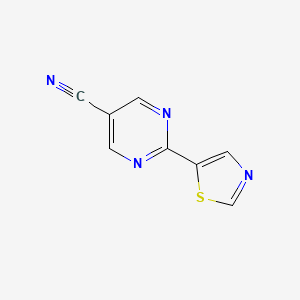
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a nitrile group attached to the pyrimidine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine-5-carbonitrile derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit CDK9 and induce apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Thiazol-5-YL)pyrimidine-5-carbonitrile primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The molecular targets include CDK9/cyclin T and CDK2/cyclin A complexes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Thiazol-5-YL)-2-(phenylamino)pyrimidine-5-carbonitrile
- 2-(Thiazol-5-YL)-4-(phenylamino)pyrimidine-5-carbonitrile
- 2-(Thiazol-5-YL)-pyrimidine-4-carbonitrile
Uniqueness
2-(Thiazol-5-YL)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher selectivity and potency towards CDK9 inhibition, making it a promising candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C8H4N4S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-5-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4S/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H |
Clave InChI |
VRBXBXQLJINMCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C2=CN=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



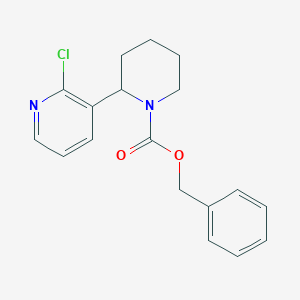

![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
